Copper 2-ethylhexanoate
Overview
Description
Copper 2-ethylhexanoate, also known as copper bis(2-ethylhexanoate), is a copper salt of 2-ethylhexanoic acid. It is commonly used as a catalyst in various chemical reactions and industrial processes. The compound has the molecular formula [CH3(CH2)3CH(C2H5)CO2]2Cu and a molecular weight of 349.95 g/mol .
Preparation Methods
Copper 2-ethylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with 2-ethylhexanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, and the product is isolated by filtration and evaporation of the solvent .
Industrial production methods often involve the electrolytic reaction of copper metal with 2-ethylhexanoic acid in the presence of an aliphatic alcohol and an electroconductive additive. This process is conducted in an electrolyzer with an ion exchange membrane dividing the anode and cathode compartments .
Chemical Reactions Analysis
Copper 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions, often acting as a catalyst to facilitate the oxidation of organic substrates.
Reduction: The compound can be reduced under certain conditions, leading to the formation of copper(I) species.
Substitution: this compound can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Copper 2-ethylhexanoate has a wide range of applications in scientific research and industry:
Biology: The compound is utilized in biochemical studies to investigate copper’s role in biological systems.
Medicine: this compound is explored for its potential therapeutic properties, particularly in the context of copper’s biological activity.
Industry: It is employed as a catalyst in the production of polymers, paints, coatings, and inks. .
Mechanism of Action
The mechanism of action of copper 2-ethylhexanoate involves its ability to coordinate with various substrates through its copper center. The copper ion can undergo redox cycling, facilitating electron transfer reactions. This property makes it an effective catalyst in oxidation and reduction processes. The molecular targets and pathways involved depend on the specific reaction and substrate being studied .
Comparison with Similar Compounds
Copper 2-ethylhexanoate can be compared with other metal 2-ethylhexanoates, such as:
Tin(II) 2-ethylhexanoate: Used as a catalyst in polymerization reactions.
Cobalt(II) 2-ethylhexanoate: Employed in the production of coatings and inks.
Nickel(II) 2-ethylhexanoate: Utilized in hydrogenation reactions.
What sets this compound apart is its unique catalytic properties, particularly in facilitating oxidative coupling and cyclization reactions. Its effectiveness in these processes makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
copper(1+);2-ethylhexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.Cu/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTFVVOZYCEDQD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].[Cu+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15CuO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20892323 | |
Record name | Copper(I) 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22221-10-9, 161189-84-0 | |
Record name | Copper 2-ethylhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022221109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 2-ethyl-, copper salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper(I) 2-ethylhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20892323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexanoic acid, copper salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.754 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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